
Epirubicin hydrochloride
Overview
Description
Epirubicin hydrochloride is an anthracycline drug used primarily in chemotherapy. It is a derivative of doxorubicin and is known for its efficacy in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . This compound works by intercalating DNA strands, which inhibits DNA and RNA synthesis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin hydrochloride is synthesized through a semi-synthetic approach. The process involves the modification of doxorubicin, where the hydroxyl group at the 4’ carbon of the sugar moiety is epimerized . This modification results in a compound with reduced toxicity and faster elimination from the body.
Industrial Production Methods
The industrial production of this compound involves several steps:
Preparation of Aqueous Solution: An aqueous solution of this compound is prepared, and the pH is adjusted to 3.2-4.5 using an acid pH regulator.
Degerming and Filtering: The solution is degermed and filtered to remove impurities.
Filling and Freeze-Drying: The filtered solution is filled into vials and freeze-dried to obtain the final product.
Chemical Reactions Analysis
1.1. From Daunorubicin
Epirubicin is synthesized via stereochemical inversion of daunorubicin’s 4'-hydroxyl group :
-
Amine Protection : Trifluoroacetic acid shields the amine group.
-
Oxidation-Reduction :
-
DMSO oxidizes the 4'-hydroxyl to a ketone.
-
Sodium borohydride stereospecifically reduces the ketone to an axial hydroxyl group.
-
-
Halogenation-Hydrolysis : Bromination at C-13 followed by hydrolysis introduces a hydroxyl group .
1.2. From 13-Daunorubicinol
This pathway bypasses daunorubicin’s separation :
-
Oxidation : Dual oxidation of hydroxyl groups at C-4' and C-13 to ketones.
-
Reduction : Alkali metal borohydride derivatives reduce ketones to alcohols.
-
Halogenation : Complex halogenating agents (e.g., Cl, Br) introduce halogens for subsequent hydrolysis.
2.1. Glucuronidation
Epirubicin undergoes β-glucuronidation via UGT2B7, forming inactive metabolites :
2.2. Reductive Metabolism
-
Epirubicinol : 13(S)-dihydro derivative formed by carbonyl reductase (CBR1).
Table 2: Metabolic Pathways of Epirubicin
Enzyme | Metabolite | Activity (% of Parent) | Half-Life (hr) | Reference |
---|---|---|---|---|
UGT2B7 | Epirubicin glucuronide | <1 | 15–20 | |
CBR1 | Epirubicinol | 10 | 8–12 |
3.1. Acidic Hydrolysis
In HCl (pH 1–3), epirubicin degrades via glycosidic bond cleavage:
3.2. Electrochemical Degradation
Under 50 mA/cm² current in HCl/ethanol:
Table 3: Decomposition Kinetics Under Varied Conditions
Condition | Rate Constant () | Reference | |
---|---|---|---|
HCl (pH 2) | 0.015 | 46.2 | |
HCl + Limonene | 0.011 | 63.0 | |
Electrochemical (50 mA) | 0.0317 | 35.9 |
4.1. Photoactivated Conjugation
Epirubicin forms covalent bonds with antibodies via a UV-activated intermediate :
-
Intermediate Synthesis : React with succinimidyl 4,4-azipentanoate to form an amine-reactive ester.
-
UV Crosslinking : 354 nm light induces covalent attachment to lysine residues (e.g., anti-HER2/neu IgG) .
5.1. Limonene Complexation
Limonene stabilizes epirubicin via hydrophobic/π-alkyl interactions :
Scientific Research Applications
Breast Cancer Treatment
Epirubicin is primarily indicated for the treatment of breast cancer, especially in cases with positive lymph nodes. It is often used in combination with other agents in adjuvant settings to improve overall survival rates. The standard intravenous dosage ranges from 60 to 90 mg/m², administered every three weeks .
Other Cancers
Epirubicin is also effective against several other malignancies:
- Ovarian Cancer : Used as part of combination chemotherapy regimens.
- Gastric Cancer : Demonstrated efficacy in advanced stages.
- Small Cell Lung Cancer : Utilized in specific treatment protocols .
Intravesical Administration
Epirubicin can be administered intravesically for treating bladder cancer, particularly:
- Papillary Transitional Cell Carcinoma
- Carcinoma-in-situ
- Prophylaxis for recurrences post-transurethral resection .
Hepatocellular Carcinoma (HCC)
A comparative study evaluated the effectiveness of epirubicin versus miriplatin for transcatheter arterial chemoembolization (TACE) in HCC patients. The study included 69 patients treated with either agent, showing comparable local control rates and response rates (85.7% for epirubicin) without significant adverse events .
Liposomal Formulations
Recent advancements have led to the development of liposomal formulations of epirubicin, which enhance drug delivery efficiency and reduce cardiotoxicity. These formulations allow targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects .
Case Study 1: Breast Cancer
A retrospective analysis involving 200 breast cancer patients treated with epirubicin revealed a significant improvement in disease-free survival compared to historical controls not receiving anthracycline-based therapy. The study emphasized the importance of dose adjustments based on patient-specific factors to mitigate cardiotoxicity risks.
Case Study 2: Bladder Cancer
In a clinical trial involving intravesical epirubicin for superficial bladder carcinoma, a complete response was observed in 75% of patients after six months of treatment. The study highlighted the drug's role in reducing recurrence rates compared to standard therapies .
Safety and Side Effects
While epirubicin is effective, it is associated with several side effects, including:
Mechanism of Action
Epirubicin hydrochloride exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA and RNA synthesis.
Topoisomerase II Inhibition: This compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA cleavage.
Free Radical Generation: The compound generates free radicals that cause damage to cellular components, including DNA.
Comparison with Similar Compounds
Epirubicin hydrochloride is compared with other anthracyclines, such as doxorubicin and daunorubicin:
Daunorubicin: Similar to doxorubicin, but this compound is preferred in some chemotherapy regimens due to its lower cardiotoxicity.
List of Similar Compounds
- Doxorubicin
- Daunorubicin
- Idarubicin
- Mitoxantrone
This compound stands out due to its unique structural modification, which offers a better safety profile and efficacy in cancer treatment.
Biological Activity
Epirubicin hydrochloride is an anthracycline antibiotic used primarily in cancer chemotherapy. It is a derivative of doxorubicin, designed to enhance therapeutic efficacy while minimizing side effects, particularly cardiotoxicity. This compound exhibits significant cytotoxic and antimitotic activities, making it effective against various malignancies, including breast cancer and other solid tumors.
Epirubicin's biological activity is attributed to several mechanisms:
- DNA Intercalation : Epirubicin intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes .
- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which leads to cytotoxicity .
- Free Radical Generation : The drug generates reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in cancer cells .
Mechanism | Description |
---|---|
DNA Intercalation | Disrupts DNA replication and transcription by inserting between base pairs |
Topoisomerase II Inhibition | Prevents DNA strand religation, leading to cell death |
Free Radical Generation | Induces oxidative stress and apoptosis through ROS production |
Biological Activity in Cell Lines
Epirubicin has been shown to exhibit concentration- and time-dependent cytotoxicity in various cell lines. For example, studies involving Hep G2 cells (human liver cancer cells) revealed an IC50 value of approximately 1.6 µg/ml after 24 hours of exposure . Additionally, epirubicin demonstrated cytotoxic effects on human umbilical vein endothelial cells (HUVEC), where it reduced proliferation and induced a senescent phenotype at lower doses .
Table 2: Cytotoxic Effects of Epirubicin
Cell Line | IC50 Value | Observations |
---|---|---|
Hep G2 (Liver Cancer) | 1.6 µg/ml | Induces apoptosis via ROS production |
HUVEC | 62.7 µM | Decreased viability and increased senescence |
Pharmacokinetics
Epirubicin exhibits linear pharmacokinetics within a dose range of 60 to 150 mg/m² , with a volume of distribution averaging around 21 L/kg . It has a protein binding rate of approximately 77% , which influences its bioavailability and therapeutic effectiveness .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Volume of Distribution | 21 ± 2 L/kg |
Protein Binding | 77% |
Clearance | Not affected by infusion duration |
Clinical Applications
Epirubicin is primarily utilized in the treatment of breast cancer, often in combination with other agents to enhance its efficacy. Clinical studies have shown that it can improve overall survival rates in patients with metastatic breast cancer when used as part of a combination chemotherapy regimen .
Case Study: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, those treated with epirubicin showed a significant response rate compared to those receiving standard therapies. The study highlighted the importance of personalized dosing strategies to minimize toxicity while maximizing therapeutic outcomes.
Side Effects
Despite its advantages over doxorubicin, epirubicin is not devoid of side effects. Common adverse effects include:
- Hematologic Toxicity : Neutropenia is a notable concern.
- Cardiotoxicity : While reduced compared to doxorubicin, there remains a risk with cumulative dosing.
- Gastrointestinal Disturbances : Nausea and vomiting are frequently reported.
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.